molecular formula C25H23F2NO4 B11208275 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

Cat. No.: B11208275
M. Wt: 439.4 g/mol
InChI Key: XALPKIIWDULWBJ-UHFFFAOYSA-N
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Description

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone: is a complex organic compound that features a combination of fluorinated phenyl groups, methoxy groups, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Attachment of Fluorophenyl Groups: The fluorophenyl groups can be attached through nucleophilic aromatic substitution reactions, where a fluorinated benzene derivative reacts with a nucleophile.

    Final Coupling: The final step involves coupling the fluorophenyl and isoquinoline intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its fluorinated groups, it can be used as a fluorescent probe in imaging studies.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Diagnostics: It can be used in diagnostic assays due to its unique chemical properties.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

    Coatings and Adhesives: Its incorporation can improve the performance of coatings and adhesives.

Mechanism of Action

The mechanism of action of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding. The isoquinoline core can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • (1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-chlorophenyl)methanone
  • (1-((4-bromophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-bromophenyl)methanone
  • (1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methylphenyl)methanone

Uniqueness

The presence of fluorine atoms in (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C25H23F2NO4

Molecular Weight

439.4 g/mol

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C25H23F2NO4/c1-30-23-13-16-11-12-28(25(29)19-5-3-4-6-21(19)27)22(20(16)14-24(23)31-2)15-32-18-9-7-17(26)8-10-18/h3-10,13-14,22H,11-12,15H2,1-2H3

InChI Key

XALPKIIWDULWBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3F)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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